(+)-Dimethyl 2,3-O-benzylidene-D-tartrate

Catalog No.
S1916797
CAS No.
91326-83-9
M.F
C13H14O6
M. Wt
266.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate

CAS Number

91326-83-9

Product Name

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate

IUPAC Name

dimethyl (4S,5S)-2-phenyl-1,3-dioxolane-4,5-dicarboxylate

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C13H14O6/c1-16-11(14)9-10(12(15)17-2)19-13(18-9)8-6-4-3-5-7-8/h3-7,9-10,13H,1-2H3/t9-,10-/m0/s1

InChI Key

FMSYNRGOFIGJMM-UWVGGRQHSA-N

SMILES

COC(=O)C1C(OC(O1)C2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC(=O)C1C(OC(O1)C2=CC=CC=C2)C(=O)OC

Isomeric SMILES

COC(=O)[C@@H]1[C@H](OC(O1)C2=CC=CC=C2)C(=O)OC

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate is a chiral compound with the molecular formula C₁₃H₁₄O₆ and a molecular weight of 266.25 g/mol. It is derived from dimethyl tartrate through the reaction with benzaldehyde, resulting in the formation of a benzylidene acetal. This compound is notable for its unique stereochemical properties, which make it valuable in asymmetric synthesis and as a chiral auxiliary in various

As a chiral ligand, DMBT's mechanism of action involves coordinating with a metal catalyst to form a chiral complex. This complex then interacts with the substrate molecule in a stereoselective manner, directing the reaction to produce a specific enantiomer. The exact details of the mechanism depend on the specific reaction and the reaction conditions [].

Asymmetric Catalysis

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate is a valuable chiral Brønsted acid catalyst. Due to its well-defined stereochemistry (4S,5S), it can be used to promote asymmetric reactions, favoring the formation of one enantiomer over another. Several studies have explored its use in reactions like aldol condensations, Michael additions, and Diels-Alder cycloadditions, leading to the synthesis of enantiopure compounds with potential applications in pharmaceuticals and agrochemicals [, ].

Chiral Precursor

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate can serve as a versatile chiral starting material for the synthesis of other complex chiral molecules. Its inherent chirality can be transferred to other molecules through chemical transformations, allowing researchers to access enantioenriched products. For instance, the benzylidene group can be cleaved to generate a chiral diol intermediate, which can be further elaborated into various chiral building blocks [].

Resolution of Racemic Mixtures

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate can be employed in the resolution of racemic mixtures. Racemic mixtures contain equal amounts of both enantiomers of a chiral molecule. By selectively forming diastereomeric salts with one enantiomer of the racemic mixture, (+)-Dimethyl 2,3-O-benzylidene-D-tartrate can facilitate the separation and purification of the desired enantiomer [].

The synthesis of (+)-Dimethyl 2,3-O-benzylidene-D-tartrate typically involves the condensation of dimethyl D-tartrate with benzaldehyde. This reaction can be catalyzed by acids such as p-toluenesulfonic acid, facilitating the formation of the benzylidene structure through an acetal formation mechanism. The general reaction can be represented as follows:

Dimethyl D tartrate+BenzaldehydeAcid Dimethyl 2 3 O benzylidene D tartrate+H2O\text{Dimethyl D tartrate}+\text{Benzaldehyde}\xrightarrow{\text{Acid}}\text{ Dimethyl 2 3 O benzylidene D tartrate}+\text{H}_2\text{O}

This compound can also undergo hydrolysis under acidic conditions to regenerate dimethyl D-tartrate and benzaldehyde .

Research indicates that (+)-Dimethyl 2,3-O-benzylidene-D-tartrate exhibits significant biological activity, particularly as a chiral auxiliary in asymmetric synthesis. Its ability to influence stereochemistry makes it useful in the synthesis of biologically active compounds. For instance, it has been used in the enantioselective synthesis of various pharmaceuticals and agrochemicals, demonstrating its potential in drug development and medicinal chemistry .

Several methods exist for synthesizing (+)-Dimethyl 2,3-O-benzylidene-D-tartrate:

  • Direct Condensation: This method involves the direct reaction of dimethyl D-tartrate with benzaldehyde in the presence of an acid catalyst.
  • Use of Orthoesters: Another approach utilizes alkyl orthoesters to facilitate the formation of the benzylidene acetal through a two-component reaction system .
  • Alternative Routes: Variations may include using different aldehydes or modifying reaction conditions to optimize yield and selectivity.

The primary applications of (+)-Dimethyl 2,3-O-benzylidene-D-tartrate include:

  • Chiral Auxiliary: It is widely used in asymmetric synthesis to induce chirality in target molecules.
  • Pharmaceutical Synthesis: The compound serves as a key intermediate in the production of various pharmaceuticals.
  • Material Science: It has potential applications in developing new materials with specific optical or electronic properties due to its chiral nature .

Interaction studies involving (+)-Dimethyl 2,3-O-benzylidene-D-tartrate have focused on its role as a chiral auxiliary and its interactions with various reagents during asymmetric synthesis. These studies highlight how the compound influences reaction pathways and enantioselectivity, making it a critical component in designing efficient synthetic routes for complex molecules .

There are several compounds similar to (+)-Dimethyl 2,3-O-benzylidene-D-tartrate that share structural characteristics or applications. Here is a comparison highlighting its uniqueness:

Compound NameStructure/CharacteristicsUnique Features
Dimethyl L-tartrateChiral auxiliary for enantioselective reactionsUsed primarily for epoxidation and halogenation
Dimethyl 2,3-O-benzylidene-L-tartrateEnantiomer of the compound discussedDifferent stereochemistry affecting reactivity
Benzylidene derivativesGeneral class including various aldehydesVarying degrees of chirality and reactivity

Unlike other similar compounds, (+)-Dimethyl 2,3-O-benzylidene-D-tartrate is specifically designed for inducing chirality in synthetic processes while maintaining stability and ease of use in laboratory settings . Its unique structure allows for selective reactions that are crucial in pharmaceutical chemistry.

XLogP3

1.2

Dates

Modify: 2023-08-16

Explore Compound Types